molecular formula C13H10N4O4 B2971513 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 919861-69-1

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2971513
M. Wt: 286.247
InChI Key: QXQJBQPSYPTZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, also known as Moxadil, is a synthetic compound that has been extensively studied for its potential applications in scientific research. Moxadil has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves the reaction of 2-methoxybenzohydrazide with ethyl chloroformate to form ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate. This intermediate is then reacted with hydroxylamine hydrochloride to form N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide. The final compound is obtained by reacting N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide with isoxazole-5-carboxylic acid chloride in the presence of triethylamine and pyridine, followed by cyclization with triethylamine and sodium methoxide.

Starting Materials
2-methoxybenzohydrazide, ethyl chloroformate, hydroxylamine hydrochloride, isoxazole-5-carboxylic acid chloride, triethylamine, pyridine, sodium methoxide

Reaction
2-methoxybenzohydrazide + ethyl chloroformate → ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate, ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate + hydroxylamine hydrochloride → N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide, N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide + isoxazole-5-carboxylic acid chloride + triethylamine + pyridine → N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide intermediate, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide intermediate + triethylamine + sodium methoxide → N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Mechanism Of Action

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines, and glycogen synthase kinase-3beta (GSK-3beta), which is involved in the regulation of cell growth and apoptosis.

Biochemical And Physiological Effects

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and protect neurons from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide in lab experiments is its versatility, as it can be used in a variety of research applications. However, one limitation of using N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is its potential toxicity, as high doses of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide have been shown to cause liver damage in animal studies.

Future Directions

There are several future directions for research on N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, including further studies on its mechanisms of action, as well as its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on developing new derivatives of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide with improved efficacy and reduced toxicity.

Scientific Research Applications

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta plaques.

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c1-19-9-5-3-2-4-8(9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQJBQPSYPTZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.